2-((3-Chloropyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
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Overview
Description
2-((3-Chloropyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom and a thioether linkage to a pyrrole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloropyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the reaction of 3-chloropyridine-2-thiol with 1-(1H-pyrrol-2-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloropyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Substituted pyridine derivatives
Scientific Research Applications
2-((3-Chloropyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((3-Chloropyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and pyrrole moieties can facilitate binding to specific sites on proteins, influencing their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Bromopyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
- 2-((3-Fluoropyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
- 2-((3-Methylpyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-((3-Chloropyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine substituent can enhance the compound’s ability to participate in substitution reactions and may also affect its biological activity.
Properties
Molecular Formula |
C11H9ClN2OS |
---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
2-(3-chloropyridin-2-yl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C11H9ClN2OS/c12-8-3-1-6-14-11(8)16-7-10(15)9-4-2-5-13-9/h1-6,13H,7H2 |
InChI Key |
ZKNWRINWHKHTME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)C2=CC=CN2)Cl |
Origin of Product |
United States |
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